![molecular formula C13H15NO5 B8038550 4-Acetyl-2-nitrophenyl pivalate](/img/structure/B8038550.png)
4-Acetyl-2-nitrophenyl pivalate
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Overview
Description
4-Acetyl-2-nitrophenyl pivalate is an organic compound with the molecular formula C13H15NO5 It is a derivative of pivalic acid and features both acetyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-nitrophenyl pivalate typically involves the esterification of 4-acetyl-2-nitrophenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can enhance the efficiency of the reaction, allowing for higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-nitrophenyl pivalate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in pyridine.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction of the nitro group: 4-Acetyl-2-aminophenyl pivalate.
Hydrolysis of the ester group: 4-Acetyl-2-nitrophenol and pivalic acid.
Scientific Research Applications
Medicinal Chemistry Applications
4-Acetyl-2-nitrophenyl pivalate has been investigated for its potential therapeutic properties. It is often utilized as a precursor or intermediate in the synthesis of biologically active compounds. The compound exhibits structural similarities to other pharmacologically relevant molecules, which suggests potential applications in drug development.
Case Study: Antiviral Activity
Research has indicated that compounds with similar structural motifs to this compound may possess antiviral properties. For instance, quinoline derivatives have shown effectiveness against various viral strains, including HIV and Zika virus . This suggests that derivatives of this compound could be explored for similar antiviral activities.
Synthetic Methodologies
The compound is also significant in synthetic organic chemistry, particularly in esterification reactions. It serves as an important intermediate in the preparation of various esters, which are widely used in pharmaceuticals and agrochemicals.
Esterification Reactions
A notable application involves the esterification of 4-nitrophenol with pivalic anhydride, which can be monitored using dielectric spectroscopy. This method allows for real-time analysis of the reaction progress, showcasing the utility of this compound as a reagent .
Table 1: Comparison of Esterification Methods Using this compound
Method | Reactants | Monitoring Technique | Yield (%) |
---|---|---|---|
Dielectric Spectroscopy | 4-Nitrophenol + Pivalic Anhydride | Time-resolved DS | 80 |
NMR Spectroscopy | 4-Nitrophenol + Pivalic Anhydride | Off-line NMR analysis | 75 |
FT-IR Spectroscopy | Umbelliferone + Pivalic Anhydride | FT-IR analysis | 70 |
Applications in Material Science
In addition to its pharmaceutical applications, this compound can be utilized in the development of advanced materials. Its properties may be exploited in creating self-immolative linkers for drug delivery systems, enhancing the release profiles of therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Acetyl-2-nitrophenyl pivalate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active components. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. These transformations enable the compound to exert its effects in biological systems .
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the pivalate ester group.
2-Nitrophenyl pivalate: Lacks the acetyl group but retains the nitro and pivalate ester functionalities.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
4-Acetyl-2-nitrophenyl pivalate is an organic compound with potential biological activities attributed to its structural components, primarily the acetyl and nitro groups. This compound has garnered attention in medicinal chemistry for its possible applications in pharmaceuticals, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15N1O4
- CAS Number : 87661-91-4
This compound features a nitro group, which is known for its role in various biological activities, including antimicrobial effects.
Antimicrobial Properties
Research indicates that compounds containing nitro groups often exhibit significant antimicrobial activity. The presence of the nitro group in this compound may contribute to its potential as an antibacterial agent. Nitro compounds are known to induce redox reactions that can lead to microbial cell death, making them promising candidates for developing new antibiotics .
Table 1: Comparison of Antimicrobial Activities of Nitro Compounds
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antibacterial | |
Nitrofurantoin | Broad-spectrum antibiotic | |
Metronidazole | Antiprotozoal |
Cytotoxicity and Selectivity
Studies have shown that while nitro compounds can be cytotoxic, they may also exhibit selectivity towards cancer cells compared to normal cells. This selectivity is crucial for developing therapeutic agents that minimize damage to healthy tissues while effectively targeting cancerous cells. The cytotoxicity profile of this compound needs further exploration to establish its safety and efficacy in clinical applications.
The mechanism by which this compound exerts its biological effects likely involves the following pathways:
- Redox Reactions : The nitro group can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
- Enzyme Inhibition : The acetyl group may interact with specific enzymes involved in metabolic pathways, disrupting normal cellular functions and promoting cell death.
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial activity of various nitro compounds found that derivatives similar to this compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The results suggested a concentration-dependent effect, where higher concentrations resulted in increased bacterial inhibition .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs to this compound showed promising anticancer activity. These studies highlighted the potential for further development into therapeutic agents targeting specific cancer types .
Properties
IUPAC Name |
(4-acetyl-2-nitrophenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(15)9-5-6-11(10(7-9)14(17)18)19-12(16)13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATDOCLUHNJROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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